(R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane
Description
(R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane is a chiral 1,3-dioxolane derivative characterized by a stereogenic center at the 4-position and a 2-iodoethyl substituent. Its molecular formula is C₇H₁₃IO₂, with a molar mass of 256.08 g/mol . The compound is typically synthesized via iodination reactions; for example, treatment of a precursor with iodine (I₂) in tetrahydrofuran (THF), followed by purification via silica gel flash chromatography, yields the product as a colorless oil with a high yield of 91% . The (R)-configuration is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where chirality influences biological activity or catalytic performance .
Properties
IUPAC Name |
(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABASTDSXZONTL-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CCI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653865 | |
| Record name | (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165657-74-9 | |
| Record name | (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165657-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Catalysts
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Diol precursor : (R)-Glycerol derivatives or resolved 1,2-diols are commonly used. For example, (R)-1,2-O-isopropylideneglycerol serves as a chiral template.
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Ketone : Acetone is preferred for forming 2,2-dimethyl-1,3-dioxolane rings due to its reactivity and low cost.
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Catalyst : p-Toluenesulfonic acid (p-TsOH) is widely employed for its efficiency in solvent-free conditions, achieving yields >99% for intermediate dioxolanes.
Reaction conditions :
Stereochemical Control
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Chiral pool strategy : Using enantiopure diols (e.g., (R)-glycerol derivatives) ensures retention of configuration during acetal formation.
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Kinetic resolution : Enzymatic or chemical resolution of racemic intermediates can provide enantiomerically enriched products.
Introduction of the Iodoethyl Group
The iodoethyl moiety is introduced via nucleophilic substitution or halogen exchange. Key methods include:
Tosylation-Iodide Substitution
This two-step process involves converting a hydroxyl group to a tosylate, followed by displacement with iodide.
Step 1: Tosylation
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Reagents : p-Toluenesulfonyl chloride (TsCl), triethylamine (Et3N), 4-dimethylaminopyridine (DMAP).
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Conditions : Dichloromethane (CH2Cl2), room temperature, 24 hours.
Example procedure :
A solution of (R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (2.0 g, 6.0 mmol), DMAP (74 mg, 0.60 mmol), and Et3N (3.7 mL, 26 mmol) in CH2Cl2 (24 mL) is treated with TsCl (2.3 g, 12 mmol). After stirring, the product is isolated via recrystallization.
Step 2: Iodide Displacement
Stereochemical outcome : SN2 mechanism ensures inversion of configuration, but starting from an (R)-configured tosylate retains the desired (R)-configuration in the final product.
Direct Halogen Exchange
Bromo- or chloroethyl precursors undergo Finkelstein reaction with NaI.
Limitation : Lower yields due to competing elimination or racemization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Optical Rotation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (% ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Tosylation-Iodide | 82 | >99 | High | Moderate |
| Direct Halogen | 70 | 90–95 | Moderate | High |
Key observations :
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Tosylation-iodide substitution offers superior enantiomeric excess but requires costly TsCl and multiple steps.
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Direct halogen exchange is economical but less stereoselective.
Challenges and Optimization Strategies
Racemization Mitigation
Chemical Reactions Analysis
Types of Reactions
(R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
Synthesis Applications
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Alkylation Reactions
- The compound is utilized as an alkylating agent in the synthesis of various pharmaceuticals. For example, it has been employed to alkylate 2-chloro-4-nitroimidazole, leading to the formation of 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines. This reaction demonstrates its utility in creating complex nitrogen-containing heterocycles that are valuable in medicinal chemistry .
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Chiral Center Introduction
- (R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane serves as a chiral building block for the introduction of chirality into organic molecules. It has been used to selectively introduce a chiral center during the total synthesis of biologically active compounds such as protectin D1 and cytopiloyne, which are relevant in anti-diabetic therapies .
Medicinal Chemistry Applications
- Antitumor Agents
- Antimicrobial Activity
Case Studies
Mechanism of Action
The mechanism by which (R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but typically include interactions with proteins or nucleic acids that are critical to the biological process being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and synthetic features of (R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane with related dioxolane derivatives:
Key Observations:
- Substituent Reactivity : The 2-iodoethyl group in the target compound offers greater steric bulk and polarizability compared to iodomethyl or chloromethyl substituents. This enhances its utility in SN2 reactions or as a leaving group in radiopharmaceutical synthesis .
- Chirality Impact : The (R)-configuration in the target compound and (4R,5R)-bis-iodophenyl analogue enables enantioselective applications, such as asymmetric catalysis or chiral ligand design .
- Synthetic Efficiency : The target compound’s synthesis (91% yield) is comparable to the bis-iodophenyl derivative (99% yield), reflecting optimized iodination protocols .
Physicochemical Properties
- Boiling Point/Melting Point : While exact data for the target compound are unavailable, analogues like 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane derivatives exhibit boiling points near 264°C and densities of 1.081 g/cm³ , suggesting similar hydrophobicity for the iodinated derivative .
- Spectroscopic Data : The bis-iodophenyl analogue () shows distinct ¹H NMR signals (e.g., δ 3.81 ppm for methoxy groups), whereas the target compound’s iodoethyl group would likely exhibit characteristic splitting patterns near δ 3.0–4.0 ppm .
Biological Activity
(R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane is a compound belonging to the class of 1,3-dioxolanes, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.
- Molecular Formula : C6H11IO2
- Molecular Weight : 242.06 g/mol
- CAS Number : 23735-39-9
Biological Activity Overview
1,3-Dioxolanes exhibit a range of biological activities including antibacterial, antifungal, and potential anticancer properties. The specific compound this compound has been evaluated for its pharmacological effects, particularly in the context of its structural modifications that enhance its bioactivity.
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes demonstrate significant antibacterial effects against various strains of bacteria. For instance:
- Compounds similar to this compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 625 to 1250 µg/mL against susceptible strains .
Antifungal Activity
In addition to antibacterial properties, this compound and its analogs have been tested for antifungal activity:
- Significant antifungal effects have been observed against Candida albicans, with many dioxolane derivatives exhibiting potent inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of the iodine atom is believed to enhance the lipophilicity and membrane permeability of the compound.
- Variations in substituents on the dioxolane ring influence the overall bioactivity and selectivity towards specific bacterial strains.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available diols and salicylaldehyde.
- Catalytic Reactions : Utilizing catalysts like Montmorillonite K10 facilitates the formation of the dioxolane ring under mild conditions .
- Characterization : The synthesized compounds are characterized using spectroscopic methods to confirm their structure.
Study 1: Antibacterial Screening
A study conducted on various 1,3-dioxolanes demonstrated that compounds structurally related to this compound exhibited excellent antibacterial activity against S. aureus and S. epidermidis. The results indicated that the introduction of halogenated substituents significantly improved antibacterial potency .
| Compound | MIC against S. aureus (µg/mL) | MIC against E. faecalis (µg/mL) |
|---|---|---|
| Compound A | 625 | 1250 |
| Compound B | 500 | 625 |
| (R)-4-(Iodoethyl) | 750 | 1000 |
Study 2: Antifungal Activity Assessment
Another assessment focused on antifungal properties revealed that several dioxolane derivatives showed promising results against C. albicans. The study highlighted that structural modifications could lead to enhanced antifungal efficacy .
Q & A
Basic Research Question
- 1H/13C NMR : The methyl groups (2,2-dimethyl) and iodomethyl proton environments produce distinct splitting patterns. For instance, the dioxolane ring protons (δ 4.0–4.5 ppm) and iodomethyl protons (δ 3.2–3.6 ppm) are diagnostic .
- Chiral GC/MS : Differentiates enantiomers using chiral stationary phases, critical for confirming the (R)-configuration .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in structurally related dioxolane derivatives .
Advanced Consideration : Overlapping signals in NMR (e.g., due to conformational flexibility) may require variable-temperature NMR or isotopic labeling to clarify assignments .
What role does the iodine substituent play in organometallic reactions involving this compound?
Advanced Research Question
The iodine atom serves as a leaving group, enabling transmetalation in organozinc or Grignard reagent synthesis:
- Organozinc Formation : Reacting (R)-4-(2-Iodoethyl)-dioxolane with activated Zn in THF generates a chiral organozinc species, which participates in asymmetric additions (e.g., to carbonyl groups) .
- Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the dioxolane ring’s steric bulk influences the retention or inversion of configuration at the reaction site .
Data Contradiction : Some studies report incomplete transmetalation due to steric hindrance from the 2,2-dimethyl groups, necessitating longer reaction times or ultrasonication .
How do stereochemical variations in the dioxolane ring affect downstream reactivity?
Advanced Research Question
- Steric Effects : The (R)-configuration directs nucleophilic attacks to the less hindered face of the dioxolane ring. For example, in ring-opening reactions, nucleophiles preferentially attack the iodomethyl carbon opposite to the methyl groups .
- Electronic Effects : The electron-withdrawing iodine atom polarizes the adjacent C-I bond, accelerating substitution reactions but potentially destabilizing intermediates in acidic conditions .
Case Study : In the synthesis of spirocyclic compounds, enantiomeric impurities in the dioxolane precursor led to diastereomeric byproducts, reducing overall yield .
What strategies address discrepancies in reported enantiomeric excess (ee) values for this compound?
Advanced Research Question
Discrepancies often arise from:
Q. Resolution Strategy :
Internal Standards : Use deuterated analogs to calibrate spectroscopic methods.
Redundant Analysis : Cross-validate ee using both NMR (Mosher ester derivatization) and chiral chromatography .
What are the key byproducts in its synthesis, and how are they characterized?
Advanced Research Question
Common byproducts include:
- Regioisomers : Incorrect iodination at the dioxolane oxygen instead of the ethyl chain, detectable via HRMS (Δm/z = 2 amu) .
- Hydrolysis Products : 4-(2-Hydroxyethyl)-2,2-dimethyl-dioxolane, identified by IR (broad O-H stretch at 3400 cm⁻¹) and LC-MS .
Mitigation : Kinetic control (low-temperature reactions) suppresses hydrolysis, while bulky bases (e.g., DIPEA) minimize regioisomer formation .
How does this compound compare to analogous dioxolane derivatives in catalytic applications?
Advanced Research Question
- Reactivity : The iodine substituent enhances electrophilicity compared to chloro or bromo analogs, enabling faster cross-coupling reactions.
- Stability : The 2,2-dimethyl groups confer greater hydrolytic stability than non-methylated dioxolanes, as shown in comparative TGA studies .
Limitation : Higher molecular weight reduces volatility, complicating distillation-based purification versus lighter derivatives (e.g., 2-propyl-1,3-dioxolane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
